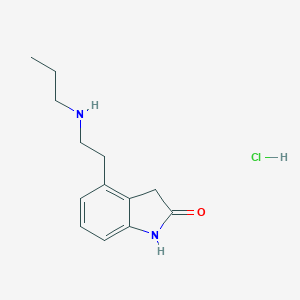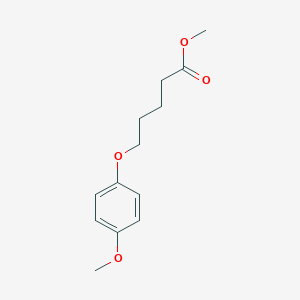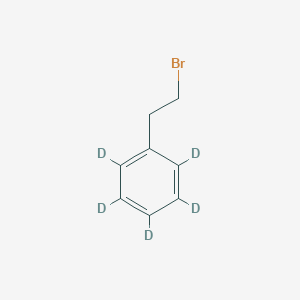
4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride
Descripción general
Descripción
4-(2-(Propylamino)ethyl)indolin-2-one, also known by its IUPAC name 4-[2-(Propylamino)ethyl]-1,3-dihydro-2H-indol-2-one, is a chemical compound with the molecular formula C13H18N2O . It has an average mass of 218.295 Da and a monoisotopic mass of 218.141907 Da .
Synthesis Analysis
A practical approach to the preparation of 4-(2-hydroxyethyl)indolin-2-one, a key intermediate in the synthesis of dopaminergic agonists such as ropinirole, has been described . The sequence starts from commercially available 2-(2-methyl-3-nitrophenyl)acetic acid, which is converted in five steps into the desired target compound . This procedure offers a convenient alternative route to existing methodologies, given its milder reaction conditions, ease of implementation, and its overall yield (59 %) .Molecular Structure Analysis
The molecular structure of 4-(2-(Propylamino)ethyl)indolin-2-one includes 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . It has an ACD/LogP of 1.59 and an ACD/LogD (pH 7.4) of -0.94 . The polar surface area is 41 Ų and the molar refractivity is 64.3±0.3 cm³ .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³, a boiling point of 387.7±42.0 °C at 760 mmHg, and a flash point of 154.2±28.0 °C . The vapour pressure is 0.0±0.9 mmHg at 25°C and the enthalpy of vaporization is 63.7±3.0 kJ/mol . The index of refraction is 1.549 and the molar volume is 202.2±3.0 cm³ .Aplicaciones Científicas De Investigación
Dopamine Receptor Agonists
This compound is a key intermediate in the synthesis of dopaminergic agonists such as ropinirole . Ropinirole is a drug used in the treatment of Parkinson’s disease and restless legs syndrome .
Protein Kinase Inhibitors
The compound also plays a crucial role in the preparation of two sets of protein kinase inhibitors . These inhibitors are potentially useful as anticancer agents .
Treatment of Cocaine Abuse
Ropinirole, which can be synthesized using this compound, has been tested as a treatment for cocaine abuse . It is reported to be effective at reducing the subjective ‘‘rush’’ of and craving for cocaine .
Treatment of Bipolar Depression
Ropinirole is also being used or tested for the treatment of bipolar depression . This highlights another potential application of “4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride” in the field of mental health.
Pharmacological Investigation
In the framework of a research project aimed at the pharmacological investigation of novel dopaminergic compounds, this compound is used in the design of a new series of ligands .
Synthetic Improvement
The compound offers a convenient alternative route to existing methodologies, given its milder reaction conditions, ease of implementation, and its overall yield . This makes it a valuable tool in synthetic chemistry.
Mecanismo De Acción
Target of Action
It is known that this compound is a key intermediate in the synthesis of dopaminergic agonists and protein kinase inhibitors . Therefore, it can be inferred that its targets may include dopamine receptors and protein kinases.
Mode of Action
Given its role in the synthesis of dopaminergic agonists and protein kinase inhibitors, it may interact with its targets by mimicking the natural ligands of dopamine receptors and inhibiting the enzymatic activity of protein kinases .
Biochemical Pathways
The biochemical pathways affected by 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride are likely related to dopamine signaling and protein kinase-mediated signal transduction . The downstream effects of these pathways can influence a variety of physiological processes, including motor control, mood regulation, and cell growth or differentiation .
Result of Action
The molecular and cellular effects of 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride’s action are likely to be diverse, given its potential role in modulating dopamine signaling and protein kinase activity . These effects could include changes in neuronal firing patterns, alterations in gene expression, and modulation of cell growth or differentiation .
Propiedades
IUPAC Name |
4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12;/h3-5,14H,2,6-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCGGLKJGMCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=C2CC(=O)NC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)





![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)



![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)


![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)